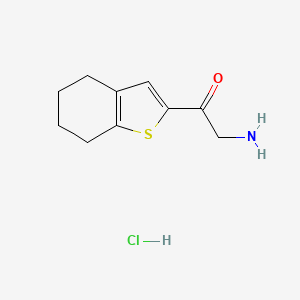

N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

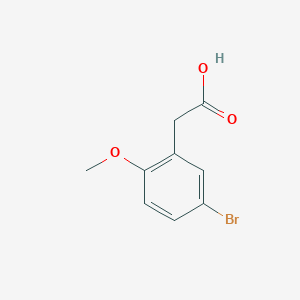

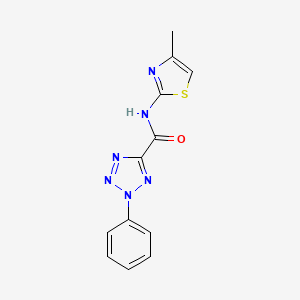

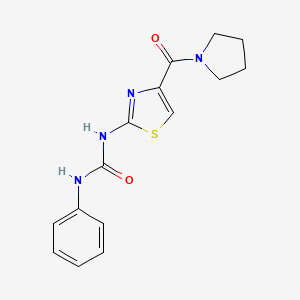

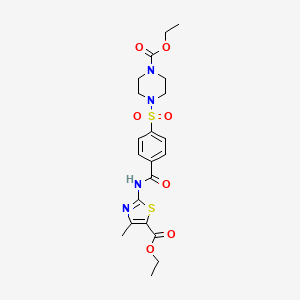

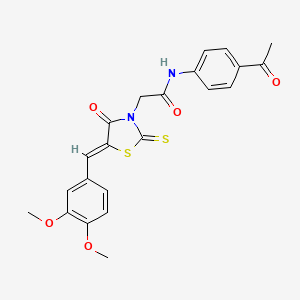

Thiazole derivatives, such as N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact structure of “N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” would depend on the specific arrangement and bonding of these atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” would depend on its exact molecular structure. Thiazole derivatives generally have a planar structure and exhibit aromaticity .科学的研究の応用

Antioxidant Activity

The compound’s antioxidant properties have garnered attention. In a study, compound 3h demonstrated significant antioxidant activity with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Antibacterial Potential

Compounds 3d and 3h exhibited notable antibacterial activity. Researchers identified them as significant bacterial inhibitors . Investigating their mechanism of action and potential applications in combating bacterial infections could be valuable.

Fungicidal Properties

Compound 3a displayed impressive fungicidal activity, with a zone of inhibition up to 24 mm (comparable to the positive control, Terbinafine). Understanding its mode of action and exploring its use as an antifungal agent is essential .

α-Glucosidase Inhibition

Enzyme inhibition is crucial for managing conditions like diabetes. Compound 3h showed the highest α-glucosidase inhibition activity (IC50 = 134.4 ± 1.01 µg/mL), followed by 3c (IC50 = 157.3 ± 1.11 µg/mL) . Investigating its potential as an anti-diabetic agent is promising.

Multi-Target Ligands

Most derivatives of this compound exhibit multi-target ligand behavior. They can simultaneously interact with multiple biological targets, making them potential lead molecules for drug development. Molecular docking studies supported this observation .

Drug-Like Molecules

The well-developed structure-activity relationship of these derivatives suggests that they represent drug-like molecules. Their chemical stability was also assessed using density functional theory calculations . Further exploration of their pharmacological properties is warranted.

将来の方向性

特性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c1-8-7-20-12(13-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWWGELMMZBAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2697809.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697816.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)

![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)

![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)